![molecular formula C16H15NO2S B2555286 3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one CAS No. 797780-51-9](/img/structure/B2555286.png)
3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one
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Description
3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one, also known as OTBN, is a fluorescent molecule that has been widely used in scientific research as a probe for various applications. OTBN is a benzothiazolone derivative that has a unique chemical structure, which makes it highly useful for studying biological systems.
Scientific Research Applications
- Benzothiazolone derivatives have demonstrated significant antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. These compounds could be valuable in developing new drugs to combat infectious diseases .
- Benzothiazolones exhibit antitumor and anticancer activities. Their ability to inhibit cell proliferation and induce apoptosis makes them promising candidates for cancer therapy. Scientists are investigating their mechanisms of action and optimizing their structures for better efficacy .
- Benzothiazolone derivatives have been studied as corrosion inhibitors for metals and alloys, especially in acidic environments. Their adsorption onto metal surfaces forms protective layers, preventing corrosion. This property is relevant for industrial applications, such as protecting pipelines and machinery .
- These compounds serve as potential ligands in catalytic reactions. Researchers have explored their coordination chemistry with transition metals. Benzothiazolones can stabilize metal complexes, enhancing their catalytic activity in various chemical transformations .
- Benzothiazolones exhibit interesting photophysical behavior. Their fluorescence properties make them useful in fluorescent probes, sensors, and imaging applications. Scientists investigate their interactions with biomolecules and cellular imaging potential .
- Benzothiazolones are building blocks in organic synthesis. Their versatile reactivity allows for the construction of complex molecules. Researchers use them to create heterocyclic compounds, pharmaceutical intermediates, and functional materials .
Antimicrobial Activity
Antitumor and Anticancer Potential
Corrosion Inhibition
Catalysis
Photophysical Properties
Organic Synthesis
These applications highlight the diverse roles of benzothiazolone in scientific research. As investigations continue, we may uncover even more exciting uses for this intriguing compound .
properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-2-4-8-14(12)19-11-10-17-13-7-3-5-9-15(13)20-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIZMZBJQVEVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-o-Tolyloxy-ethyl)-3H-benzothiazol-2-one |
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